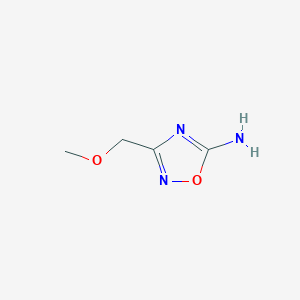![molecular formula C14H10ClN5O2S3 B2724357 5-chloro-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-2-sulfonamide CAS No. 1903385-50-1](/img/structure/B2724357.png)
5-chloro-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “5-chloro-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)thiophene-2-sulfonamide” is a heterocyclic compound. Heterocyclic compounds are cyclic compounds with at least two different elements as atom of ring members . This compound contains a triazole nucleus, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . Triazole compounds are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido . Hydrazonoyl halides have been widely used as reagents for the synthesis of heterocyclic compounds, both through condensation reactions, and as precursors of nitrilimines, which can undergo cycloaddition with dipolarophiles .Chemical Reactions Analysis
The chemical reactions involving similar compounds involve the treatment of a salt with hydrazine hydrate yielding 1, 2, 4-triazole which is then reacted with various carboxylic acids .Aplicaciones Científicas De Investigación
Synthesis and Structural Relationships
The synthesis of related triazolopyridazine and sulfonamide compounds involves innovative approaches to create biologically active molecules. For instance, a study on the design and synthesis of novel ALS inhibitors explored various sulfonylurea, imidazolinone, and triazolopyrimidinesulfonamide models, leading to the development of compounds with promising herbicidal activities (Ren et al., 2000). Similarly, the synthesis of omega-sulfamoylalkyloxy[1,2,4]triazolo[1,5-b]-pyridazines demonstrated significant anti-asthmatic activities, highlighting the potential for respiratory disease treatment (Kuwahara et al., 1997).
Biological Activities
The biological evaluation of related compounds reveals diverse therapeutic potentials. For example, certain sulfonamide and sulfinyl derivatives have shown antimicrobial activity, underscoring their potential in addressing infectious diseases (Abdel-Motaal & Raslan, 2014). Moreover, novel triazolothiadiazines and Schiff bases derived from triazole-thione exhibited antiproliferative activity against human cancer cell lines, indicating their potential application in cancer therapy (Ding, Zhang, & Zhang, 2010).
Antimicrobial and Antitumor Applications
Compounds containing triazolopyridazine and sulfonamide moieties have been synthesized and evaluated for their antimicrobial and antitumor activities. These studies indicate the compounds' efficacy against various bacterial strains and human tumor cell lines, suggesting their utility in developing new antimicrobial and anticancer agents (Hafez et al., 2017; Azab et al., 2013).
Mecanismo De Acción
Triazoles
are a class of heterocyclic compounds that contain a five-membered ring with three nitrogen atoms and two carbon atoms . They are known to bind in the biological system with a variety of enzymes and receptors, showing versatile biological activities . They are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .
Direcciones Futuras
The future directions in the research of similar compounds involve the synthesis and study of their antimicrobial, antioxidant and antiviral potential . The therapeutic importance of triazole derivatives has been confirmed in the literature, and it has been decided to synthesize and study the potential of substituted 1,2,4-triazole analogues .
Propiedades
IUPAC Name |
5-chloro-N-[(6-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN5O2S3/c15-11-2-4-14(24-11)25(21,22)16-7-13-18-17-12-3-1-10(19-20(12)13)9-5-6-23-8-9/h1-6,8,16H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGLRZENERIYZNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=C(N2N=C1C3=CSC=C3)CNS(=O)(=O)C4=CC=C(S4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN5O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-methyl-2-phenyl-7-(4-phenylpiperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2724274.png)
![N-(2-Cyano-1-methoxypropan-2-yl)-4-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B2724275.png)
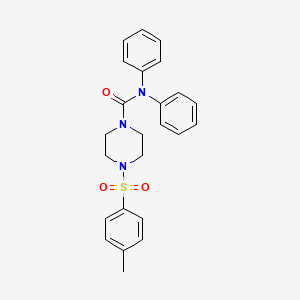
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2724279.png)
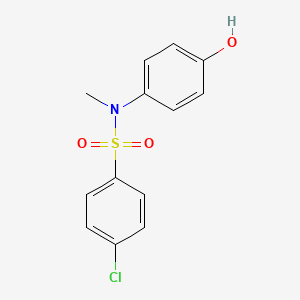
![N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]-4-fluorobenzamide](/img/structure/B2724284.png)

![3-((4-fluorophenyl)sulfonyl)-2-imino-10-methyl-1-propyl-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B2724287.png)
![N-[2-(1,3-benzodioxol-5-yl)-2-morpholinoethyl]-N-(2-hydroxyethyl)ethanediamide](/img/structure/B2724288.png)
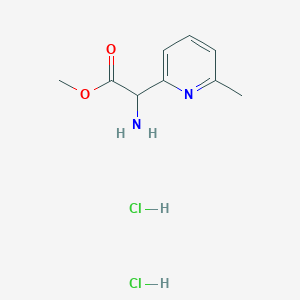
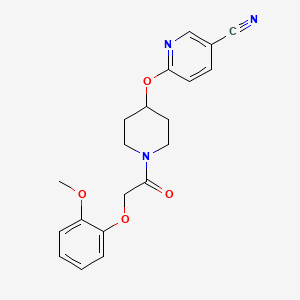

![[2-(4-Chloro-5-methyl-pyrimidin-2-ylamino)-cyclohexyl]-carbamic acid tert-butyl ester](/img/structure/B2724296.png)
